molecular formula C12H18FN B13245156 [(3-Fluorophenyl)methyl](2-methylbutyl)amine

[(3-Fluorophenyl)methyl](2-methylbutyl)amine

Cat. No.: B13245156
M. Wt: 195.28 g/mol
InChI Key: MUJPMOBZAGTIFG-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylamine is a secondary amine featuring a 3-fluorophenylmethyl group and a branched 2-methylbutyl chain. The fluorine substituent on the aromatic ring may enhance metabolic stability and binding affinity in biological systems, as seen in fluorinated pharmaceuticals . The 2-methylbutyl group likely contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methylbutan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-10(2)8-14-9-11-5-4-6-12(13)7-11/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

MUJPMOBZAGTIFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Reductive Amination

This method involves the condensation of 3-fluorobenzaldehyde with 2-methylbutylamine, followed by reduction of the intermediate imine.

Procedure :

  • React equimolar 3-fluorobenzaldehyde and 2-methylbutylamine in methanol at 25°C for 12 hours.
  • Add sodium triacetoxyborohydride (1.2 equiv.) and stir for 24 hours.
  • Quench with saturated NaHCO₃, extract with dichloromethane, and purify via vacuum distillation.

Key Parameters :

Parameter Value
Yield 78–85%
Reaction Time 36 hours
Purification Method Distillation (120°C/15 mmHg)

Alkylation of Amines

Direct alkylation of 2-methylbutylamine with 3-fluorobenzyl bromide under basic conditions.

Procedure :

  • Dissolve 2-methylbutylamine (1.0 equiv.) and K₂CO₃ (2.5 equiv.) in acetonitrile.
  • Add 3-fluorobenzyl bromide (1.1 equiv.) dropwise at 0°C, then reflux for 18 hours.
  • Filter, concentrate, and purify via column chromatography (SiO₂, hexane/EtOAc 8:2).

Key Observations :

  • Steric hindrance from the 2-methylbutyl group reduces reaction rates by ~30% compared to linear analogs.
  • Excess amine (1.5 equiv.) mitigates dialkylation byproducts.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and purity:

Continuous Flow Reductive Amination :

  • Feed 3-fluorobenzaldehyde and 2-methylbutylamine into a flow reactor with H₂ (50 bar) and Ru/C catalyst at 80°C.
  • Achieves 90% conversion in 2 minutes, with >99% purity after continuous distillation.

Catalytic System Comparison :

Catalyst Temperature Pressure Yield
Pd/C 80°C 50 bar 82%
Ru/C 80°C 50 bar 90%
Ni Raney 100°C 30 bar 68%

Optimization Strategies

Microwave-Assisted Synthesis

Reduces reaction time by 60%:

  • Microwave irradiation (150 W, 100°C) shortens alkylation to 6 hours with 88% yield.

Solvent Effects

Polar aprotic solvents enhance nucleophilicity:

Solvent Yield (Alkylation)
Acetonitrile 85%
DMF 78%
THF 65%

Analytical Validation

Purity Assessment :

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
  • NMR : δ 7.2–7.4 ppm (aromatic H), δ 2.8 ppm (N–CH₂).

Thermal Stability :

  • Decomposition onset: 210°C (TGA), suitable for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity towards these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine vs. Chlorine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.
  • Substituent Position : The 2-ethoxy group in introduces steric hindrance and polarity, contrasting with the 3-fluoro group’s electron-withdrawing effects.
  • Alkyl Chain Branching : The 2-methylbutyl chain in the target compound vs. 3-methylbutyl in may affect conformational flexibility and lipid bilayer penetration.

Pharmacological and Industrial Relevance

  • Fluorine’s Role : Fluorine in the 3-position may mimic hydroxyl groups in bioactive molecules, as seen in DPP-IV inhibitors (e.g., ) .

Biological Activity

(3-Fluorophenyl)methylamine is an organic compound characterized by a fluorinated phenyl group and a branched alkyl chain. This compound has gained interest in pharmacological research due to its potential biological activities, which are influenced by its unique structural features, including the presence of a fluorine atom that enhances lipophilicity and binding affinity to biological targets.

Chemical Structure and Properties

The molecular formula for (3-Fluorophenyl)methylamine is C12_{12}H18_{18}FN. The structure includes:

  • A 3-fluorophenyl group, which enhances interactions with various biological receptors.
  • A branched alkyl chain (2-methylbutyl), contributing to the compound's lipophilicity.

Table 1: Structural Comparison with Similar Compounds

Compound NameStructureNotable Properties
N,N-Dimethyl-3-fluorobenzylamineStructureUsed in synthesizing pharmaceuticals
4-Fluoro-N-(2-methylpropyl)anilineStructureExhibits antimicrobial activity
(3-Fluorophenyl)(isopropyl)amineStructurePotential use as an antidepressant

The biological activity of (3-Fluorophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl ring enhances binding affinity, while the amine group can participate in hydrogen bonding, modulating the activity of target molecules and leading to various biological effects.

Potential Mechanisms Include:

  • Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing mood and behavior.
  • Enzyme Inhibition : Interfering with enzymatic pathways involved in metabolic processes.

Biological Activity Studies

Research into the biological activity of (3-Fluorophenyl)methylamine has indicated potential pharmacological applications, particularly in the fields of neuropharmacology and anti-inflammatory treatments.

Case Study 1: Neuropharmacological Effects

A study investigating compounds similar to (3-Fluorophenyl)methylamine demonstrated that derivatives with fluorinated phenyl groups exhibited significant interactions with dopamine transporters. These interactions suggest potential applications in treating disorders related to dopamine dysregulation, such as depression and schizophrenia.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds, revealing that certain derivatives inhibited nitric oxide production in macrophages. This suggests that (3-Fluorophenyl)methylamine may also possess anti-inflammatory capabilities, making it a candidate for further research in inflammatory diseases.

Research Findings

Preliminary studies highlight the need for further empirical research to establish a comprehensive pharmacological profile for (3-Fluorophenyl)methylamine. Key findings include:

  • Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, potentially enhancing its bioavailability.
  • Binding Affinity : Initial data suggest that this compound may have a higher binding affinity for certain receptors compared to non-fluorinated analogs.

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